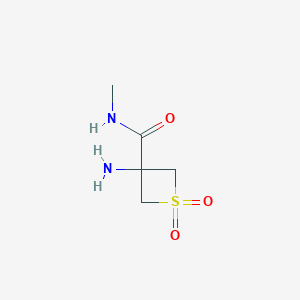

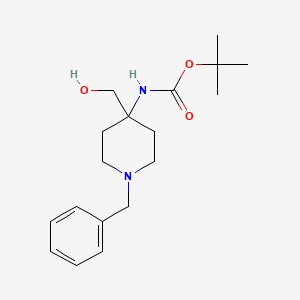

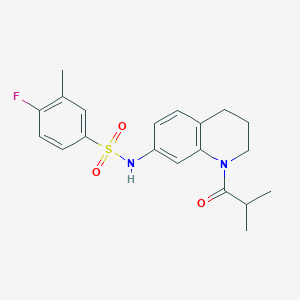

![molecular formula C19H20BF3O4 B2547813 4,4,5,5-Tetramethyl-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1,3,2-dioxaborolane CAS No. 1426337-32-7](/img/structure/B2547813.png)

4,4,5,5-Tetramethyl-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4,4,5,5-Tetramethyl-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1,3,2-dioxaborolane is a derivative of dioxaborolane, which is a class of boron-containing heterocycles known for their utility in various chemical reactions and applications. The specific structure and substituents of this compound suggest potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of related dioxaborolane compounds typically involves reactions such as hydroboration, which is a process where a boron-containing compound adds across a carbon-carbon double bond. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved by the rhodium-catalyzed hydroboration of allyl phenyl sulfone . This method could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of dioxaborolane derivatives has been characterized by techniques such as single-crystal X-ray diffraction. For instance, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined and showed no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom . Similarly, the structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was solved, revealing a tetracoordinated boron atom . These studies provide insights into the bonding and geometry of the boron center in such compounds.

Chemical Reactions Analysis

Dioxaborolane derivatives are known to participate in various chemical reactions. For example, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been used as an effective catalyst for the amide condensation of sterically demanding carboxylic acids . This indicates that the dioxaborolane moiety can enhance the reactivity of certain functional groups, which could be relevant for the compound under discussion.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane derivatives can be influenced by their molecular structure. For instance, the presence of substituents such as trifluoromethoxy groups can affect the compound's polarity, solubility, and reactivity. The crystal structure analysis of similar compounds provides information on their solid-state properties, such as lattice parameters and crystal packing . These properties are crucial for understanding the behavior of the compound in different environments and applications.

Scientific Research Applications

Synthesis and Inhibitory Activity

- The synthesis of derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, including mercapto- and piperazino-methyl-phenylboronic acid derivatives, has been explored for their potential inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).

Fluorescent Probe Development

- A new pyrene derivative, incorporating the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure, was synthesized for sensitive and selective detection of hydrogen peroxide (H2O2) in living cells, demonstrating its application in biological and chemical sensing (Nie et al., 2020).

Polymer and Nanoparticle Synthesis

- The compound has been utilized in the initiation of Suzuki-Miyaura chain growth polymerization for the creation of polyfluorenes, leading to the development of nanoparticles with applications in materials science, particularly in fluorescence and semiconductor technologies (Fischer et al., 2013).

Material Synthesis for Electronic Applications

- Its derivatives have been synthesized and applied in the creation of boron-containing stilbenes, which hold potential for new material development in technologies like LCD screens and may have therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Crystallographic and Spectroscopic Studies

- Studies have also focused on the crystal structure and vibrational properties of derivatives, contributing to a better understanding of their molecular structure and potential for further applications in various scientific fields (Wu et al., 2021).

Mechanism of Action

Target of Action

“4,4,5,5-Tetramethyl-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are often used in organic synthesis and medicinal chemistry due to their ability to form carbon-carbon bonds .

Biochemical Pathways

Boronic esters are often used in the synthesis of bioactive compounds, which can interact with various biochemical pathways .

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BF3O4/c1-17(2)18(3,4)27-20(26-17)13-5-7-14(8-6-13)24-15-9-11-16(12-10-15)25-19(21,22)23/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUGESOJEBDHSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

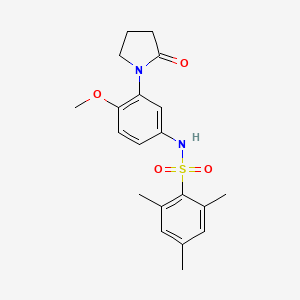

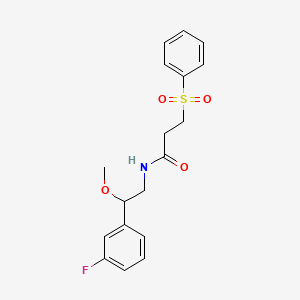

![[4-(4-methoxyphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2547730.png)

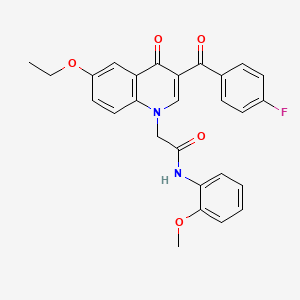

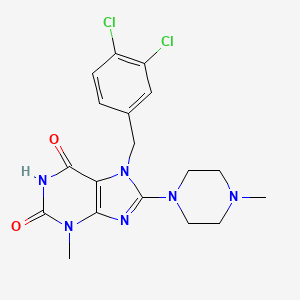

![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2547731.png)

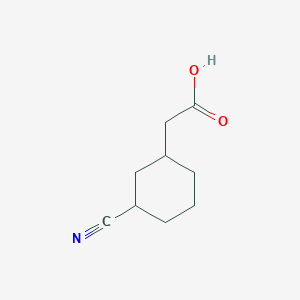

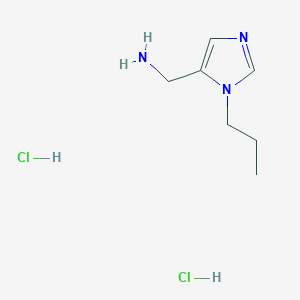

![[4-[(4-Acetamidophenyl)iminomethyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2547734.png)

![3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2547745.png)

![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2547751.png)